molecular formula C19H19NO4S2 B2815382 4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid CAS No. 1428380-21-5

4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid

Cat. No.: B2815382
CAS No.: 1428380-21-5
M. Wt: 389.48
InChI Key: LZMDVBVWSGBPPG-UHFFFAOYSA-N
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Description

4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain furan and thiophene rings. These intermediates are then subjected to various chemical reactions, such as nucleophilic substitution and condensation reactions, to form the final product. Common reagents used in these reactions include strong acids, bases, and organic solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and elevated temperatures for oxidation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, and dihydrothiophene derivatives. These products can further undergo additional chemical transformations to yield a variety of functionalized compounds .

Scientific Research Applications

4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The furan and thiophene rings can form π-π interactions with aromatic amino acids in proteins, potentially inhibiting their function. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is unique due to its combination of furan and thiophene rings, which provide a diverse range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[furan-2-ylmethyl(thiophen-3-ylmethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c21-18(9-15(10-19(22)23)17-4-2-7-26-17)20(11-14-5-8-25-13-14)12-16-3-1-6-24-16/h1-8,13,15H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMDVBVWSGBPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)CC(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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